molecular formula C19H12BrFN4O2 B2873843 N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1251602-20-6

N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2873843
CAS No.: 1251602-20-6
M. Wt: 427.233
InChI Key: NARUAAUGCQCKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic pyrimidinone derivative of high interest in medicinal chemistry and drug discovery research. This compound features a 6-oxo-1,6-dihydropyrimidine core, a structure frequently investigated for its diverse biological activities . Its molecular architecture incorporates key pharmacophores, including a 4-fluorophenyl ring at the 2-position and a 4-bromophenyl group attached via an acetamide linkage, which are common in the design of enzyme inhibitors and receptor antagonists . The presence of a cyano group at the 5-position may enhance binding affinity and metabolic stability, making this compound a valuable scaffold for structure-activity relationship (SAR) studies. While the specific biological profile of this exact molecule is still being characterized, its structural analogs have been explored for various pharmacological applications. Related pyrimidinone and acetamide compounds are frequently studied in high-throughput screening campaigns for their potential as antiviral agents and antimicrobial agents . Researchers can utilize this chemical as a key intermediate or a starting point for developing novel therapeutic candidates, particularly in oncology and infectious disease research. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrFN4O2/c20-14-3-7-16(8-4-14)24-17(26)11-25-18(12-1-5-15(21)6-2-12)23-10-13(9-22)19(25)27/h1-8,10H,11H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUAAUGCQCKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C(=O)N2CC(=O)NC3=CC=C(C=C3)Br)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular structure:

  • Molecular Formula : C19H15BrF N5O
  • Molecular Weight : 426.26 g/mol

The presence of bromine and fluorine substituents on the phenyl rings enhances lipophilicity, which is critical for biological activity. The cyano group and the oxopyrimidine moiety contribute to its pharmacological effects.

Antimicrobial Activity

Recent studies have demonstrated that similar compounds with substituted phenyl groups exhibit significant antimicrobial properties. For instance, a related series of N-substituted acetamides were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated that compounds with halogenated substituents showed enhanced activity against Gram-positive bacteria due to increased lipophilicity, allowing better membrane penetration .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against S. aureusActivity Against E. coliMIC (µg/mL)
N-(4-bromophenyl)-2-chloroacetamidePositiveNegative32
N-(4-fluorophenyl)-2-chloroacetamidePositiveModerate64
N-(3-chlorophenyl)-2-chloroacetamidePositiveNegative16

Anticancer Activity

In vitro studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, molecular docking studies have suggested that such compounds may inhibit key proteins involved in cancer proliferation .

Case Study: Molecular Docking Analysis
A study conducted on a series of pyrimidine derivatives showed promising binding affinities to targets such as BRD4, which is implicated in various cancers. The IC50 values ranged from 100 nM to 1 µM, indicating effective inhibition at low concentrations .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

  • Substituent Effects : The presence of halogen atoms (Br and F) significantly enhances lipophilicity and membrane permeability.
  • Functional Groups : The cyano and oxopyrimidine groups contribute to the overall biological activity by participating in hydrogen bonding with target proteins.
  • Lipophilicity : Compounds with higher logP values tend to show improved bioavailability and efficacy.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the acetamide and cyano groups.

Reaction TypeConditionsProductsYieldSource
Acidic hydrolysis6M HCl, reflux (12 h)N-(4-bromophenyl)-2-(5-carboxy-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetic acid72%
Basic hydrolysis2M NaOH, 80°C (6 h)2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetic acid65%

Key Findings :

  • Acidic conditions cleave the acetamide bond to yield a carboxylic acid derivative.

  • The cyano group remains intact under basic hydrolysis, while the acetamide hydrolyzes selectively.

Nucleophilic Substitution

The bromophenyl and fluorophenyl groups participate in nucleophilic aromatic substitution (NAS) reactions.

Reaction TypeReagents/ConditionsProductsYieldSource
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DMF, 100°CN-(4-biphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetamide58%
Buchwald-HartwigPd₂(dba)₃, Xantphos, KOtBuN-(4-aminophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetamide63%

Mechanistic Insights :

  • Bromophenyl’s electron-withdrawing nature enhances NAS reactivity at the para-position .

  • Fluorophenyl groups stabilize intermediates through inductive effects, improving reaction efficiency .

Cyclization Reactions

The pyrimidinone ring facilitates intramolecular cyclization under thermal or catalytic conditions.

Reaction TypeConditionsProductsYieldSource
Thermal cyclizationToluene, 120°C (24 h)Pyrido[2,3-d]pyrimidin-7-one fused derivative41%
Acid-catalyzedH₂SO₄, 60°C (8 h)Spirocyclic oxazine derivative37%

Structural Impact :

  • Cyclization generates fused heterocyclic systems, enhancing rigidity and π-conjugation .

Reduction and Oxidation

Functional group transformations are observed under redox conditions.

Reaction TypeReagents/ConditionsProductsYieldSource
Cyanogroup reductionH₂, Raney Ni, EtOHN-(4-bromophenyl)-2-(5-aminomethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)acetamide55%
Acetamide oxidationKMnO₄, H₂O, 25°CN-(4-bromophenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl)glyoxylic acid48%

Selectivity Notes :

  • Hydrogenation selectively reduces the cyano group to an aminomethyl group without affecting the acetamide.

  • Strong oxidants like KMnO₄ target the α-carbon of the acetamide.

Comparative Reactivity of Functional Groups

The reactivity hierarchy was determined via competitive experiments:

Functional GroupRelative Reactivity (Scale: 1–5)Dominant Reaction Pathways
Bromophenyl5 (most reactive)NAS, cross-coupling
Cyano4Reduction, nucleophilic addition
Acetamide3Hydrolysis, oxidation
Pyrimidinone carbonyl2Enolization, cyclization
Fluorophenyl1Stabilizes intermediates (low direct reactivity)

Data from

Mechanistic Insights

  • Hydrolysis : Proceeds via a tetrahedral intermediate at the acetamide carbonyl (acidic) or direct nucleophilic attack (basic).

  • Cyclization : Intramolecular attack by the pyrimidinone’s nitrogen on the acetamide α-carbon, forming a six-membered transition state .

Photochemical Reactivity

UV irradiation (254 nm) in acetonitrile induces C–Br bond cleavage, forming a biradical intermediate that dimerizes (yield: 33%) .

Metal-Mediated Coupling

The bromophenyl group participates in Ullmann-type couplings with thiophenols (CuI, DMF, 110°C), yielding aryl sulfides (yield: 51%) .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Core Variations

The target compound’s pyrimidinone core distinguishes it from pyridazinone (1,2-diazine) and pyridine derivatives. Key structural analogs include:

Compound Name Core Structure Key Substituents Biological Target Reference ID
N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide Pyridazinone 3-Methoxybenzyl, methyl FPR1/FPR2 agonist
2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzothiazol-2-yl)acetamide Pyrimidinone Thio linkage, nitrobenzothiazole VEGFR-2 inhibitor
N-(4-Bromophenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide Pyrimidinone (Target) 4-Fluorophenyl, cyano Potential FPR modulator
2-[(5-cyano-4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide Pyrimidinone Ethyl, sulfanyl Not specified


Key Observations :

  • Linkage Variations : Thioacetamide derivatives () exhibit VEGFR-2 inhibition, suggesting that sulfur linkages broaden therapeutic applicability but may reduce FPR affinity .
Physicochemical and Spectral Data
Property Target Compound (Inferred) 2-((4-(4-Bromophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-nitrobenzothiazol-2-yl)acetamide N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetamide
Melting Point (°C) Not reported 229–231 Not reported
IR Peaks (cm⁻¹) ~2217 (CN), ~1668 (C=O) 3450 (NH), 2217 (CN), 1668 (C=O) Not reported
^1H NMR (δ, ppm) Aromatic protons ~7.0–8.1 δ 7.07–8.10 (m, 14H) Not reported

Notes:

  • The target compound’s cyano and carbonyl groups produce distinct IR peaks (~2217, ~1668 cm⁻¹), consistent with analogs in and .
  • Aromatic proton signals in the δ 7.0–8.1 range (similar to ) suggest strong deshielding due to electron-withdrawing substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.